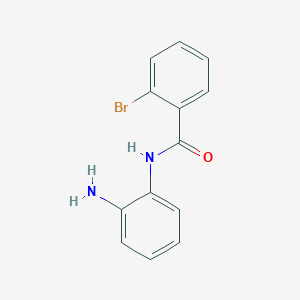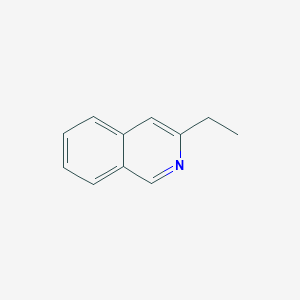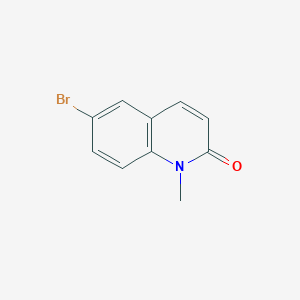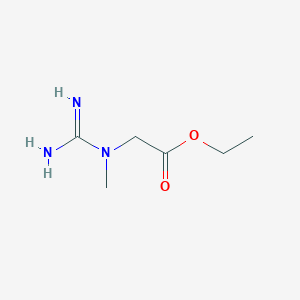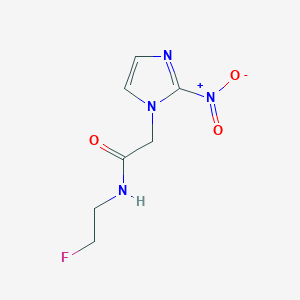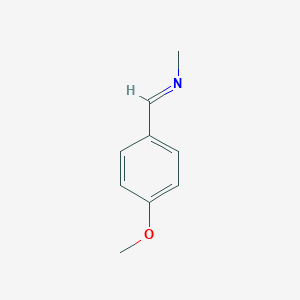
N-(4-methoxybenzylidene)methanamine
描述
N-(4-methoxybenzylidene)methanamine: is an organic compound with the molecular formula C8H9NO . It is a Schiff base derived from the condensation of 4-methoxybenzaldehyde and methanamine. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The primary method for synthesizing N-(4-methoxybenzylidene)methanamine involves the condensation of 4-methoxybenzaldehyde with methanamine. This reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base.
Solvent-Free Synthesis: An alternative method involves a solvent-free synthesis where the reactants are mixed and heated directly without the use of a solvent. This method is environmentally friendly and can yield high purity products.
Industrial Production Methods: Industrial production of this compound often employs the condensation reaction on a larger scale. The process involves the use of large reactors and controlled conditions to ensure consistent product quality. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
化学反应分析
Types of Reactions:
Oxidation: N-(4-methoxybenzylidene)methanamine can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced to form the corresponding amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: this compound can participate in substitution reactions where the methoxy group is replaced by other functional groups. This can be achieved using reagents like methylamine or dimethylamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Methylamine, dimethylamine, elevated temperatures.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry: N-(4-methoxybenzylidene)methanamine is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and other Schiff bases.
Biology: In biological research, this compound is used to study enzyme interactions and as a model compound for understanding Schiff base formation in biological systems.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the development of liquid crystal materials for display technologies.
作用机制
The mechanism of action of N-(4-methoxybenzylidene)methanamine involves its ability to form stable complexes with metal ions. This property is exploited in various catalytic processes. The compound can also interact with biological macromolecules, such as proteins and nucleic acids, through Schiff base formation. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes.
相似化合物的比较
N-(4-methoxybenzylidene)aniline: Similar in structure but with an aniline group instead of methanamine.
N-(4-methoxybenzylidene)-4-butylaniline: Contains a butyl group, used in liquid crystal applications.
N-(4-methoxybenzylidene)isonicotinohydrazone: Used in non-linear optical and charge transport studies.
Uniqueness: N-(4-methoxybenzylidene)methanamine is unique due to its specific reactivity and stability. Its ability to form Schiff bases with various amines and its applications in diverse fields make it a versatile compound. The presence of the methoxy group enhances its solubility and reactivity compared to other similar compounds.
属性
IUPAC Name |
1-(4-methoxyphenyl)-N-methylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWBBDFBZJCKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13114-23-3 | |
| Record name | 13114-23-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


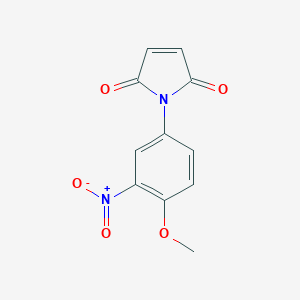
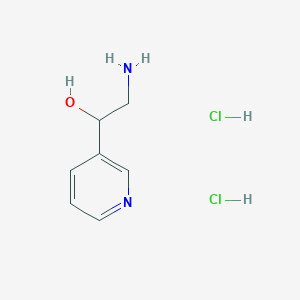
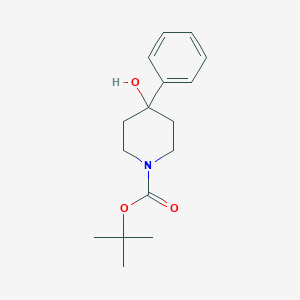
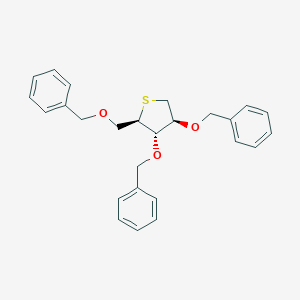
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B176323.png)
